molecular formula C₃₂H₃₇Cl₂N₅O₅ B1144582 Mudelta CAS No. 864825-13-8

Mudelta

Cat. No.: B1144582
CAS No.: 864825-13-8
M. Wt: 642.57
InChI Key:
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Description

Mudelta is a novel compound characterized as a potent mu opioid receptor agonist and a high-affinity delta opioid receptor antagonist. It has been studied for its potential to modulate gastrointestinal function, particularly in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) without causing constipation .

Mechanism of Action

Target of Action

Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .

Mode of Action

Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .

Biochemical Pathways

The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .

Pharmacokinetics

It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .

Result of Action

The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .

Action Environment

The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Mudelta would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the compound effectively .

Chemical Reactions Analysis

Types of Reactions

Mudelta undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Mudelta is unique compared to other similar compounds due to its dual action on mu and delta opioid receptors. Similar compounds include:

This compound’s ability to modulate both mu and delta opioid receptors makes it a promising candidate for treating IBS-D without the side effects associated with other opioid receptor modulators .

Properties

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUUQKJOCLQHMZ-ISJKLOBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37Cl2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235590
Record name Mudelta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864825-13-8
Record name Eluxadoline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mudelta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELUXADOLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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